Methionine Sulfoximine

Description

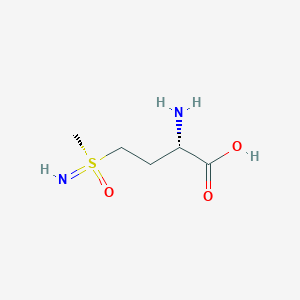

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTAYKAGBXMACB-DPVSGNNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=N)(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936181 | |

| Record name | L-Methionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15985-39-4, 21752-32-9, 21752-31-8 | |

| Record name | L-Methionine-DL-sulfoximine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15985-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Methionine-S,R-sulfoximine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionine sulfoximine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionine sulfoximine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14103 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Methionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Methionine sulfoximine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINE SULFOXIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9P6YZ6JX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHIONINE SULFOXIMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X87YR5KVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHIONINE SULFOXIMINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE3D2PZ3TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methionine Sulfoximine on Glutamine Synthetase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine sulfoximine (B86345) (MSO) is a potent, irreversible inhibitor of glutamine synthetase (GS), an enzyme central to nitrogen metabolism in all domains of life. By catalyzing the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia, glutamine synthetase plays a critical role in processes ranging from neurotransmitter recycling in the brain to nitrogen assimilation in bacteria. The inhibition of this crucial enzyme by MSO has significant physiological consequences, making it a valuable tool for studying glutamine metabolism and a potential therapeutic agent. This technical guide provides a comprehensive overview of the molecular mechanism of MSO's action on glutamine synthetase, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Core Mechanism of Action: A Biphasic Inhibition

The inhibition of glutamine synthetase by L-methionine-S,R-sulfoximine is a two-step process, characterized by an initial, reversible competitive inhibition followed by a rapid, irreversible inactivation.[1][2] This biphasic nature is a key feature of MSO's interaction with the enzyme.

Initially, MSO, structurally similar to the substrate glutamate, competes for binding at the active site of glutamine synthetase.[1] This competitive binding is transient and reversible. However, in the presence of ATP, the enzyme catalyzes the phosphorylation of the sulfoximine nitrogen of MSO.[3] This reaction forms methionine sulfoximine phosphate (B84403) (MSO-P), a stable transition-state analog.[3]

MSO-P binds tightly but non-covalently to the active site, effectively locking the enzyme in an inactive conformation.[3][4] This binding is considered essentially irreversible due to the extremely slow dissociation rate of MSO-P from the enzyme complex.[3] The formation of this stable MSO-P-GS complex prevents the binding of glutamate and subsequent catalysis, leading to the irreversible inactivation of the enzyme.[4] Of the four stereoisomers of this compound, only L-methionine-S-sulfoximine is the active convulsant and inhibitor of glutamine synthetase.

Quantitative Inhibition Data

The inhibitory potency of this compound against glutamine synthetase has been quantified for various species. This data is crucial for comparative studies and for understanding the species-specific effects of MSO.

| Species | Enzyme Source | Inhibition Parameter | Value | Reference |

| Homo sapiens | Recombinant human | Ki (competitive) | 1.19 mM | [1][2] |

| Mycobacterium tuberculosis | Recombinant | IC50 | 3 mM |

Table 1: Quantitative Inhibition Data for this compound on Glutamine Synthetase.

Signaling Pathways and Logical Relationships

The interaction of MSO with glutamine synthetase can be visualized as a multi-step pathway leading to the irreversible inhibition of the enzyme.

Figure 1: Mechanism of biphasic inhibition of glutamine synthetase by this compound.

Experimental Protocols

Glutamine Synthetase Activity Assay (Coupled Spectrophotometric Method)

This assay measures glutamine synthetase activity by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

-

Buffer: 100 mM Imidazole-HCl, pH 7.1 at 37°C

-

Substrates:

-

3 M L-Glutamate

-

250 mM ATP

-

1.2 M NH4Cl

-

-

Coupling System:

-

33 mM Phosphoenolpyruvate (PEP)

-

12.8 mM NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

-

Cofactors:

-

900 mM MgCl2

-

1 M KCl

-

-

Enzyme: Purified glutamine synthetase

-

Inhibitor: this compound solution

Procedure:

-

Prepare the Reaction Cocktail: In a suitable container, mix the following reagents to the specified final concentrations in a total volume of 3.00 ml:

-

34.1 mM Imidazole

-

102 mM Sodium Glutamate

-

8.5 mM ATP

-

1.1 mM PEP

-

60 mM MgCl2

-

18.9 mM KCl

-

45 mM NH4Cl

-

0.25 mM NADH

-

28 units Pyruvate Kinase

-

40 units L-Lactic Dehydrogenase

-

-

Incubation: Equilibrate the reaction cocktail to 37°C.

-

Initiate the Reaction: Add 0.4 - 0.8 units of glutamine synthetase to the reaction mixture.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Inhibition Assay: To determine the effect of MSO, pre-incubate the enzyme with varying concentrations of MSO in the reaction mixture before initiating the reaction with the final substrate. For competitive inhibition studies, the reaction rates should be measured as quickly as possible after the addition of the enzyme.[5]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characteristics and Efficiency of Glutamine Production by Coupling of a Bacterial Glutamine Synthetase Reaction with the Alcoholic Fermentation System of Baker’s Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Biological Effects of L-Methionine Sulfoximine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methionine Sulfoximine (B86345) (L-MSO) is a potent, irreversible inhibitor of glutamine synthetase (GS), the enzyme responsible for catalyzing the formation of glutamine from glutamate (B1630785) and ammonia (B1221849). This inhibition has profound and multifaceted biological consequences in vivo, making L-MSO a valuable tool in neuroscience research and a compound of interest for potential therapeutic applications. This technical guide provides a comprehensive overview of the core in vivo biological effects of L-MSO, with a focus on its mechanism of action, impact on neurotransmitter systems, and its dual role as a convulsant and a neuroprotective agent. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical signaling pathways and experimental workflows are visually represented.

Core Mechanism of Action: Irreversible Inhibition of Glutamine Synthetase

L-Methionine Sulfoximine exerts its primary biological effect by irreversibly inhibiting glutamine synthetase (GS).[1][2] MSO, a structural analog of glutamate, initially acts as a competitive inhibitor at the glutamate binding site of GS.[3][4] Following binding, the enzyme phosphorylates L-MSO, converting it into L-methionine sulfoximine phosphate. This phosphorylated product binds tightly to the active site, acting as a transition state analog and effectively causing irreversible inactivation of the enzyme.[4][5]

The L-S-methionine-S-sulfoximine isomer is specifically responsible for both the inhibition of glutamine synthetase and the convulsant effects observed in vivo.[6] This targeted inhibition of GS disrupts the glutamate-glutamine cycle, a critical pathway for neurotransmitter recycling and ammonia detoxification in the brain.

Signaling Pathway: L-MSO Inhibition of Glutamine Synthetase

Caption: L-MSO competitively binds to and is phosphorylated by Glutamine Synthetase, leading to its irreversible inactivation.

Quantitative Effects on Neurochemicals and Enzyme Activity

The in vivo administration of L-MSO leads to significant and measurable changes in the levels of key neurochemicals and enzyme activities, particularly within the central nervous system. These alterations are a direct consequence of glutamine synthetase inhibition.

| Parameter | Animal Model | L-MSO Dose | Time Point | Brain Region | Change from Control | Reference |

| Glutamine Synthetase Activity | SOD1(G93A) Mice | Not Specified | Not Specified | Brain | ↓ 85% | [7][8] |

| Rats | 75 mg/kg, i.p. | 165-210 min | Hippocampus | ↓ Significant Decrease | [2] | |

| Glutamine Levels | SOD1(G93A) Mice | Not Specified | Not Specified | Motor Cortex & Anterior Striatum | ↓ 60% | [7][8] |

| Rats (Ammonia Intoxication) | Not Specified | 3 hours | Brain | No Change | [9] | |

| Glutamate Levels | SOD1(G93A) Mice | Not Specified | Not Specified | Motor Cortex & Anterior Striatum | ↓ 30% | [7][8] |

| Ammonia Levels | Rats | Not Specified | 3 hours | Brain | ↑ 290% | [9] |

| Rats (Ammonium Acetate Intoxication) | Not Specified | Not Specified | Brain | ↑ 445% | [9] | |

| Brain Glycogen Content | C57BL/6J Mice | 75 mg/kg | Pre-convulsive | Brain | ↑ Increase | [10] |

| CBA/J Mice | 40 mg/kg | 24 hours | Brain | ↑ Increase | [10] |

Experimental Protocols

Induction of Seizures in Rodents

This protocol outlines a general procedure for inducing seizures in mice using L-MSO, based on methodologies described in the literature.[10][11]

Materials:

-

L-Methionine Sulfoximine (Sigma-Aldrich or equivalent)

-

Sterile saline (0.9% NaCl)

-

Syringes and needles for intraperitoneal injection

-

Animal observation cages

-

Electroencephalogram (EEG) recording equipment (optional)

Procedure:

-

Animal Model: Use adult mice of a specific strain (e.g., C57BL/6J or CBA/J, noting their differential sensitivity).[10]

-

L-MSO Preparation: Dissolve L-MSO in sterile saline to the desired concentration. Doses can range from 40 mg/kg to 200 mg/kg depending on the mouse strain and desired effect (subconvulsive vs. convulsive).[10][11]

-

Administration: Administer the L-MSO solution via intraperitoneal (i.p.) injection.

-

Observation: Place the animals in individual observation cages and monitor for the onset of seizure activity. Seizure manifestation can include wild running, clonic and tonic convulsions.

-

EEG Monitoring (Optional): For more detailed analysis, implant electrodes for EEG recording prior to L-MSO administration to monitor electrographic seizure activity.

Workflow for L-MSO-Induced Seizure Experiment

Caption: A generalized workflow for conducting an in vivo experiment to study L-MSO-induced seizures in a rodent model.

Assessment of Neurochemical Changes

This protocol provides a general framework for measuring changes in brain metabolite levels following L-MSO administration, as informed by studies using proton magnetic resonance spectroscopy.[7][8]

Materials:

-

L-Methionine Sulfoximine

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for brain extraction

-

Liquid nitrogen

-

Proton Magnetic Resonance Spectroscopy (¹H-MRS) equipment

Procedure:

-

Animal Treatment: Administer L-MSO or saline (control) to the animals as described in Protocol 3.1.

-

Tissue Collection: At a predetermined time point post-injection, anesthetize the animal and rapidly decapitate.

-

Brain Extraction and Preservation: Quickly excise the brain and specific regions of interest (e.g., motor cortex, striatum). Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Sample Preparation: Prepare intact brain tissue samples for ¹H-MRS analysis.

-

¹H-MRS Analysis: Utilize ¹H-MRS with magic angle spinning to quantify the levels of glutamine, glutamate, GABA, and other metabolites.

-

Data Analysis: Compare the metabolite concentrations between the L-MSO-treated and control groups.

Neurological Effects: A Dual Role

Convulsant Properties

At high concentrations, L-MSO is a potent convulsant.[1][3] The exact mechanism underlying its epileptogenic activity is complex but is closely linked to the inhibition of glutamine synthetase.[6] The disruption of the glutamate-glutamine cycle leads to an accumulation of ammonia and alterations in glutamate homeostasis, which can contribute to neuronal hyperexcitability.[9] Interestingly, some studies suggest that L-MSO may also have direct excitotoxic actions by increasing glutamate release, which then activates NMDA receptors.[12]

Neuroprotective Potential

Paradoxically, at sub-convulsive doses, L-MSO has demonstrated neuroprotective effects in various in vivo models of neurological diseases.[3][13]

-

Amyotrophic Lateral Sclerosis (ALS): In a mouse model of ALS (SOD1 G93A), L-MSO treatment reduced brain levels of glutamine and glutamate, and significantly extended the lifespan of the mice.[7][8] This suggests that reducing glutamate-mediated excitotoxicity by inhibiting glutamine synthesis could be a therapeutic strategy.

-

Hyperammonemia and Acute Liver Disease: L-MSO is protective in rodent models of acute ammonia toxicity and acute liver failure.[3][14] By inhibiting the conversion of ammonia and glutamate to glutamine, L-MSO can mitigate the cerebral edema and neurotoxicity associated with elevated brain glutamine levels in these conditions.[3][14]

Logical Relationship: L-MSO's Dose-Dependent Neurological Effects

Caption: The neurological effects of L-MSO are dose-dependent, with high doses inducing convulsions and lower, sub-convulsive doses exhibiting neuroprotective properties, both stemming from the inhibition of glutamine synthetase.

Effects on Glutathione (B108866) Synthesis and Oxidative Stress

In vitro studies have shown that L-MSO can also inhibit γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione (GSH) biosynthesis.[3] However, in vivo administration of L-MSO to rodents did not alter the brain's glutathione content.[3] This is likely due to the slow turnover of glutathione in the brain and the fact that its synthesis is more dependent on the availability of cysteine rather than glutamine.[3] While the direct impact of L-MSO on in vivo oxidative stress is not fully elucidated, its modulation of glutamate and potential excitotoxic effects at high doses could indirectly influence cellular redox status.

Applications in Cancer Research

The role of glutamine in cancer cell metabolism has made glutamine synthetase a target for cancer therapy. L-MSO and its analogs have been investigated for their potential as antineoplastic agents.[15] In a study on liver cancer in mice, L-MSO, in combination with an ammonia scavenger, showed a significant reduction in hepatic lesions.[16] This suggests that manipulating glutamine and ammonia metabolism with L-MSO could be a viable strategy in certain cancer contexts.

Conclusion

L-Methionine Sulfoximine is a powerful research tool with a well-defined primary mechanism of action: the irreversible inhibition of glutamine synthetase. This action precipitates a cascade of in vivo biological effects, including profound alterations in neurochemical balance, which can lead to either convulsant or neuroprotective outcomes depending on the dosage and experimental context. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to design and interpret studies utilizing L-MSO. Further investigation into its dose-dependent effects and its potential therapeutic applications in neurodegenerative diseases and cancer is warranted.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methionine sulfoximine - Wikipedia [en.wikipedia.org]

- 6. Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ammonia and this compound intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo and in vitro glycogenic effects of this compound are different in two inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. novapublishers.com [novapublishers.com]

- 12. This compound shows excitotoxic actions in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Possible Treatment of End-Stage Hyperammonemic Encephalopathy by Inhibition of Glutamine Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of this compound analogs on the synthesis of glutamine and glutathione: possible chemotherapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ammonia scavenger and glutamine synthetase inhibitors cocktail in targeting mTOR/β-catenin and MMP-14 for nitrogen homeostasis and liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methionine Sulfoximine: A Technical Chronicle of its Discovery and Convulsant Action

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine sulfoximine (B86345) (MSO) is a potent convulsant that has played a pivotal role in neuroscience research, particularly in the study of epilepsy and glutamate (B1630785) metabolism. Its discovery as the toxic agent responsible for "canine hysteria" or "running fits" in dogs fed flour treated with agene (nitrogen trichloride) in the mid-20th century unveiled its powerful neurological effects. This technical guide provides a comprehensive overview of the discovery, history, and convulsant properties of MSO. It details the experimental protocols used in key historical and contemporary studies, presents quantitative data on its effects in various animal models, and illustrates the core signaling pathways disrupted by this compound. The primary mechanism of MSO's convulsant activity is the irreversible inhibition of glutamine synthetase, a critical enzyme in the glutamate-glutamine cycle, leading to an accumulation of the excitatory neurotransmitter glutamate and a disruption of ammonia (B1221849) metabolism. This guide serves as a detailed resource for professionals in neuroscience and drug development seeking to understand and utilize MSO as a tool for studying seizure mechanisms and developing novel therapeutic strategies.

A Historical Timeline: From "Running Fits" to a Molecular Target

The journey to understanding methionine sulfoximine's role as a convulsant is a classic example of toxicological investigation leading to fundamental neurochemical discovery.

-

Early 20th Century: A mysterious neurological disorder, characterized by seizures and erratic behavior termed "running fits" or "canine hysteria," emerges in dogs.

-

1946: Sir Edward Mellanby conclusively demonstrates that the consumption of flour treated with the "improving" agent, agene (nitrogen trichloride), is the cause of these seizures in dogs.

-

1947: Further research confirms Mellanby's findings, solidifying the link between "agenized" flour and canine epilepsy.

-

Post-1947: Intensive efforts are undertaken to isolate the toxic compound produced by the interaction of nitrogen trichloride (B1173362) with wheat protein.

-

1950s: The toxic factor is identified as a derivative of the amino acid methionine and is named this compound (MSO).

-

1969-1970: The specific stereoisomer responsible for the convulsant activity, L-methionine-S-sulfoximine, is identified. This research also establishes that MSO is an irreversible inhibitor of the enzyme glutamine synthetase (GS). This discovery provides the crucial link between MSO's chemical structure and its biological effect.

-

Present Day: MSO is widely used as a research tool to induce seizures in animal models of epilepsy, particularly for studying temporal lobe epilepsy. Sub-convulsive doses are also being investigated for potential neuroprotective properties.

The Core Mechanism: Inhibition of Glutamine Synthetase

The convulsant action of this compound is primarily attributed to its potent and irreversible inhibition of glutamine synthetase (GS). GS is a crucial enzyme, predominantly located in astrocytes in the brain, that plays a central role in the glutamate-glutamine cycle.

Signaling Pathway: Disruption of the Glutamate-Glutamine Cycle

The following diagram illustrates the normal function of the glutamate-glutamine cycle and its disruption by MSO.

Caption: Disruption of the Glutamate-Glutamine Cycle by this compound (MSO).

Under normal physiological conditions, glutamate released into the synaptic cleft is taken up by astrocytes via Excitatory Amino Acid Transporters (EAATs). Within the astrocyte, glutamine synthetase converts glutamate and ammonia into glutamine. Glutamine is then transported back to the neuron, where it is converted back to glutamate by phosphate-activated glutaminase, thus completing the cycle and replenishing the neurotransmitter pool of glutamate.

MSO, by irreversibly inhibiting glutamine synthetase, causes a cascade of neurochemical changes:

-

Glutamate Accumulation: The clearance of synaptic glutamate is impaired, leading to its accumulation in the extracellular space. This excess glutamate overstimulates postsynaptic glutamate receptors (e.g., NMDA and AMPA receptors), resulting in excessive neuronal excitation and excitotoxicity, which manifests as seizures.

-

Ammonia Dysregulation: The primary pathway for ammonia detoxification in the brain is its incorporation into glutamine by GS. MSO-induced inhibition of GS leads to an increase in brain ammonia levels. Elevated ammonia is neurotoxic and can further contribute to neuronal dysfunction and seizures.

-

Disruption of GABAergic Signaling: While the primary effect is on the glutamatergic system, some studies suggest that MSO can also indirectly affect the GABAergic system. The synthesis of the inhibitory neurotransmitter GABA is dependent on the availability of its precursor, glutamate. The dysregulation of the glutamate-glutamine cycle can, therefore, have downstream consequences on inhibitory neurotransmission.

Quantitative Effects of this compound

The convulsant effects of MSO are dose-dependent and vary significantly across species. Dogs are particularly sensitive, while primates and humans appear to be more resistant. The following tables summarize quantitative data from studies in various animal models.

Table 1: Dose-Response of this compound in Mice

| Mouse Strain | Route of Administration | Dose (mg/kg) | Seizure Latency (minutes, mean ± SD/SEM) | Percentage of Animals with Seizures | Reference |

| MSO-Fast | Intraperitoneal | 75 | 277.6 ± 64.5 | High | |

| MSO-Slow | Intraperitoneal | 250 | Did not respond within 10 hours | Low | |

| CBA/J | Intraperitoneal | 40 | Shorter latency | High | |

| C57BL/6J | Intraperitoneal | 100 | Longer latency | High | |

| Not Specified | Intraperitoneal | LD50: 218 | - | 50% mortality | |

| Not Specified | Intravenous | LD50: 100 | - | 50% mortality |

Table 2: Effects of Continuous Intrahippocampal MSO Infusion in Rats

| Infusion Rate (µ g/hour ) | Time to First Seizure (hours, median) | Seizure Characteristics | Reference |

| 0.625 | 9.5 | Recurrent seizures, initially frequent and low-stage, progressing to less frequent, partial seizures. |

Key Experimental Protocols

The following sections detail the methodologies for key experiments that have been instrumental in understanding the convulsant properties of MSO.

Induction of Seizures with "Agenized" Flour (Historical Protocol)

This protocol is based on the early investigations by Sir Edward Mellanby.

Objective: To induce "canine hysteria" by feeding dogs flour treated with nitrogen trichloride (agene).

Methodology:

-

Preparation of "Agenized" Flour:

-

White wheat flour is treated with nitrogen trichloride (agene) gas. The exact concentration and duration of exposure were key variables in the original studies and were often determined empirically.

-

-

Animal Model:

-

Dogs were used as the primary animal model due to their high sensitivity.

-

-

Dietary Administration:

-

The "agenized" flour was incorporated into the dogs' daily diet, typically as a major component of baked biscuits or bread.

-

A control group of dogs was fed a diet containing untreated flour.

-

-

Observation:

-

The animals were observed for the onset of neurological symptoms, including restlessness, ataxia, and the characteristic "running fits" or convulsive seizures.

-

The latency to the onset of symptoms and the severity of the seizures were recorded.

-

MSO-Induced Seizures in Rodents (Contemporary Protocol)

This protocol describes the common method for inducing seizures in rodents for epilepsy research.

Objective: To induce acute seizures in rodents using systemic administration of MSO.

Workflow Diagram:

Caption: Experimental workflow for inducing seizures in rodents with MSO.

Methodology:

-

Animal Model:

-

Mice or rats of a specific strain and age are used.

-

-

MSO Preparation:

-

L-methionine-S,R-sulfoximine is dissolved in a sterile vehicle, typically 0.9% saline, to the desired concentration.

-

-

Administration:

-

MSO is administered via intraperitoneal (i.p.) injection. The dose is calculated based on the animal's body weight (e.g., 75-250 mg/kg for mice).

-

-

Monitoring:

-

Behavioral Assessment: Animals are placed in an observation chamber and continuously monitored for seizure activity. Seizure severity can be scored using a standardized scale, such as the Racine scale.

-

Electroencephalography (EEG): For more detailed analysis, animals can be implanted with cortical or depth electrodes for continuous EEG recording.

-

Typical EEG Parameters:

-

Sampling Rate: 256 Hz or higher.

-

Filters: High-pass filter at 0.5 Hz and a low-pass filter at 70 Hz.

-

Amplification: Adjusted to the appropriate range for the recording system (e.g., sensitivity of 5-10 µV/mm).

-

-

-

-

Data Analysis:

-

The latency to the first seizure, the duration of seizures, and the seizure severity score are recorded and analyzed.

-

EEG recordings are analyzed for epileptiform discharges (e.g., spikes, sharp waves, and polyspike-and-wave complexes).

-

Glutamine Synthetase Activity Assay

This assay is used to measure the inhibitory effect of MSO on GS activity in brain tissue.

Objective: To quantify the activity of glutamine synthetase in brain homogenates.

Principle: The assay measures the formation of γ-glutamyl hydroxamate from glutamine and hydroxylamine (B1172632) in the presence of ADP and arsenate. The γ-glutamyl hydroxamate forms a colored complex with ferric chloride, which can be measured spectrophotometrically.

Methodology:

-

Tissue Preparation:

-

Brain tissue is rapidly dissected and homogenized in a cold buffer (e.g., Tris-HCl buffer).

-

The homogenate is centrifuged to obtain a supernatant containing the enzyme.

-

-

Reaction Mixture:

-

A reaction mixture is prepared containing glutamine, hydroxylamine, ADP, manganese chloride (or magnesium chloride), and arsenate in a suitable buffer.

-

-

Enzyme Reaction:

-

The brain supernatant is added to the reaction mixture and incubated at 37°C for a specific time (e.g., 15-30 minutes).

-

-

Termination and Color Development:

-

The reaction is stopped by the addition of a ferric chloride reagent (e.g., FeCl3 in HCl and trichloroacetic acid). This reagent also reacts with the γ-glutamyl hydroxamate to produce a colored product.

-

-

Measurement:

-

The absorbance of the colored complex is measured at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

-

Calculation:

-

The GS activity is calculated based on a standard curve generated with known amounts of γ-glutamyl hydroxamate and is typically expressed as units per milligram of protein.

-

Conclusion

The discovery of this compound as a convulsant has had a lasting impact on neuroscience. From its origins as the causative agent of "canine hysteria," MSO has become an invaluable tool for elucidating the critical role of the glutamate-glutamine cycle in maintaining neuronal excitability. Its specific and irreversible inhibition of glutamine synthetase provides a robust method for modeling epilepsy and studying the downstream consequences of impaired glutamate and ammonia metabolism. This technical guide has provided a comprehensive overview of the historical context, molecular mechanisms, quantitative effects, and key experimental protocols associated with MSO. For researchers, scientists, and drug development professionals, a thorough understanding of MSO's properties is essential for its effective use in advancing our knowledge of seizure disorders and for the development of novel therapeutic interventions targeting the glutamatergic system.

An In-depth Technical Guide to the Stereoisomers of Methionine Sulfoximine and Their Specific Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine sulfoximine (B86345) (MSO) is a potent, irreversible inhibitor of glutamine synthetase (GS), a critical enzyme in nitrogen metabolism and neurotransmitter recycling.[1][2][3] Its ability to modulate glutamate (B1630785) and glutamine levels has made it a valuable tool in neuroscience research, particularly in studies of excitotoxicity, hepatic encephalopathy, and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[4][5] MSO possesses two chiral centers—the α-carbon and the sulfur atom—giving rise to four possible stereoisomers. The biological activity of MSO is highly stereospecific, with one isomer being predominantly responsible for its inhibitory effects. This guide provides a comprehensive overview of the stereoisomers of MSO, their specific activities, relevant experimental protocols, and associated biochemical pathways.

Methionine Sulfoximine Stereoisomers and Their Biological Activity

L-methionine is the biological precursor to the active forms of MSO. The two diastereomers derived from L-methionine are L-methionine-(S)-sulfoximine (L-S-MSO) and L-methionine-(R)-sulfoximine (L-R-MSO). Extensive research has demonstrated that the biological activity of MSO as a glutamine synthetase inhibitor resides almost exclusively in the L-methionine-S-sulfoximine isomer.[6][7] This isomer is also responsible for the convulsant effects observed at high doses of MSO.[6] The L-methionine-R-sulfoximine isomer is considered to be inactive as a glutamine synthetase inhibitor.[7] While some recent evidence suggests the L-R isomer may have anti-inflammatory effects independent of glutamine synthetase inhibition, its role as a GS inhibitor is negligible.[7]

Quantitative Inhibitory Activity

The inhibition of glutamine synthetase by MSO is a two-step process: an initial, reversible competitive inhibition followed by a rapid, irreversible inactivation.[1][8] The active L-S-MSO isomer is phosphorylated by glutamine synthetase in the presence of ATP, forming a stable transition-state analog that remains tightly bound to the active site.[6]

| Inhibitor | Enzyme Source | Ki (Competitive Inhibition) | Comments |

| L-methionine-S,R-sulfoximine | Recombinant Human Glutamine Synthetase | 1.19 mM | The inhibition is biphasic, with this Ki representing the initial reversible competitive phase.[1][8] |

| L-methionine-S,R-sulfoximine | Sheep Brain Glutamine Synthetase | ~0.2 mM | Estimated from early studies. |

The lack of inhibitory activity of the L-R isomer is supported by qualitative experimental data where purified L-R-MSO showed no significant inhibition of glutamine synthetase activity, in contrast to the potent inhibition by purified L-S-MSO.[7]

Signaling Pathways Involving this compound

The primary mechanism of action of this compound is the inhibition of glutamine synthetase, which plays a central role in the glutamate-glutamine cycle and glutamate excitotoxicity.

The Glutamate-Glutamine Cycle

The glutamate-glutamine cycle is a critical metabolic pathway in the central nervous system for recycling the neurotransmitter glutamate and detoxifying ammonia. Glutamate released into the synaptic cleft is taken up by astrocytes and converted to glutamine by glutamine synthetase. Glutamine is then transported back to neurons, where it is converted back to glutamate by glutaminase. MSO disrupts this cycle by inhibiting glutamine synthetase in astrocytes.

References

- 1. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro suppression of inflammatory cytokine response by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Methionine Sulfoximine in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methionine Sulfoximine (B86345) (MSO), a convulsant agent, has become an invaluable tool in neuroscience research.[1][2][3] Its primary mechanism of action, the irreversible inhibition of glutamine synthetase (GS), provides a powerful method for investigating the critical roles of glutamine metabolism in both normal brain function and pathological conditions.[3][4][5] This technical guide provides a comprehensive overview of MSO's applications, summarizing key quantitative data, detailing experimental protocols, and visualizing its impact on neural pathways.

Core Mechanism of Action: Glutamine Synthetase Inhibition

MSO's principal role in neuroscience research stems from its potent and irreversible inhibition of glutamine synthetase.[3][4][5] This enzyme, primarily located in astrocytes, is crucial for the conversion of glutamate (B1630785) and ammonia (B1221849) into glutamine.[1][6] By inhibiting GS, MSO disrupts the glutamate-glutamine cycle, a fundamental process for recycling the neurotransmitter glutamate and detoxifying ammonia in the brain.[6][7]

The inhibition of human glutamine synthetase by MSO is a biphasic process, beginning with reversible competitive inhibition followed by rapid irreversible inactivation.[2][6] MSO, once phosphorylated by glutamine synthetase, acts as a transition state analog that binds tightly to the active site, thereby inactivating the enzyme.[5]

Applications in Neuroscience Research

The ability of MSO to disrupt glutamine synthesis has made it a versatile tool for studying a range of neurological processes and diseases:

-

Epilepsy and Seizure Modeling: Systemic administration or direct infusion of MSO into the brain is a well-established method for inducing seizures in animal models.[4][7][8] This allows researchers to study the mechanisms of epileptogenesis, particularly in models of temporal lobe epilepsy (TLE), where GS deficiency is a known pathological feature.[4][7][8] Chronic infusion of MSO into the hippocampus can replicate key features of human mesial TLE, including spontaneous recurrent seizures and hippocampal degeneration.[4]

-

Glutamate Excitotoxicity and Neurodegenerative Diseases: By modulating glutamate levels, MSO is used to investigate the role of excitotoxicity in neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS).[6][9][10] Studies in mouse models of ALS have shown that sub-convulsive doses of MSO can lower brain glutamate and glutamine levels, and even extend lifespan, suggesting a potential therapeutic avenue.[2][9][10]

-

Astrocyte-Neuron Interactions: MSO is instrumental in elucidating the metabolic coupling between astrocytes and neurons. By blocking the astrocytic production of glutamine, researchers can study the consequences for neuronal glutamate and GABA synthesis, highlighting the essential role of astrocytes in providing neurotransmitter precursors.[6][11]

-

Hyperammonemia and Hepatic Encephalopathy: MSO is used in models of hyperammonemia to study the role of glutamine accumulation in brain swelling (edema).[6][12] Paradoxically, by preventing the formation of glutamine, MSO can be neuroprotective in these models.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies using MSO.

| Parameter | Value | Species/Model | Reference |

| Enzyme Inhibition | |||

| Ki (competitive inhibition) | 1.19 mM | Human (recombinant) | [2][6] |

| GS Activity Reduction (in vivo) | 85% | SOD1(G93A) mouse | [9][10] |

| >90% | Mouse (liver) | [13] | |

| Metabolite Level Changes | |||

| Brain Glutamine Reduction | 60% | SOD1(G93A) mouse | [9][10] |

| Brain Glutamate Reduction | 30% | SOD1(G93A) mouse | [9][10] |

| Striatal Glutamine Reduction | 63% | Rat | [14] |

| Striatal Glutamate Reduction | 48% | Rat | [14] |

| Striatal Aspartate Reduction | 61% | Rat | [14] |

| Plasma Glutamine Reduction | ~75% | Mouse | [13] |

| In Vitro Effects | |||

| Glutamine Efflux Increase | >400% | Rat cortical astrocytes | [15] |

| IL-6 Reduction (secreted) | 33% (4h), 45% (6h) | Mouse macrophages | [16] |

| TNFα Reduction (secreted) | Varies with conditions | Mouse macrophages | [16] |

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of common experimental protocols involving MSO.

In Vivo Seizure Induction in Rodents

-

Objective: To induce seizures for epilepsy research.

-

Administration:

-

Systemic: Intraperitoneal (i.p.) injection. Doses vary significantly between strains, for example, 40 mg/kg (subconvulsive) in CBA/J mice and 75 mg/kg (subconvulsive) in C57BL/6J mice.[17] A dose of 75 mg/kg (i.p.) has also been used in rats.[3]

-

Local Infusion: Continuous infusion directly into a specific brain region (e.g., hippocampus) via an osmotic pump.[4][8]

-

-

Monitoring: Continuous video-EEG monitoring to record seizure activity.[8]

-

Endpoint Analysis: Behavioral seizure scoring (e.g., Racine scale), electrographic analysis of seizure frequency and duration, and post-mortem histological analysis of brain tissue.[8]

In Vivo Neurochemical Studies in a Mouse Model of ALS

-

Objective: To assess the effect of MSO on brain metabolite levels and survival.

-

Administration: Chronic administration of non-toxic doses.

-

Analysis:

In Vitro Studies on Cortical Slices

-

Objective: To study the direct effects of MSO on neural tissue.

-

Preparation: Acutely prepared cerebral cortical slices from rats.[12][18]

-

Treatment: Incubation of slices in artificial cerebrospinal fluid (aCSF) containing MSO at concentrations ranging from 0.1 mM to 5.0 mM.[12]

-

Analysis:

-

Metabolite Content: Measurement of glutamine and glutamate levels in the slices.[12]

-

Cell Volume: Assessment of cell swelling to study edema.[12]

-

Neurotransmitter Release: Measurement of radiolabeled glutamate release.[18]

-

Cell Viability: Lactate dehydrogenase (LDH) release assay to assess cytotoxicity.[18]

-

Visualizing MSO's Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to MSO's role in neuroscience.

Conclusion

This compound remains a cornerstone tool in neuroscience research, offering a specific and potent method to probe the intricacies of glutamine metabolism. Its application has been fundamental to our understanding of epilepsy, neurodegeneration, and the symbiotic relationship between astrocytes and neurons. While its convulsant properties necessitate careful dose consideration in in vivo studies, the targeted inhibition of glutamine synthetase provides a clear and interpretable experimental manipulation. Future research utilizing MSO will likely continue to unravel the complex roles of glial-neuronal metabolic coupling in brain health and disease, potentially uncovering new therapeutic targets for a host of neurological disorders.

References

- 1. Effects of this compound on the enzymes of glutamate metabolism in isolated astrocytes of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound as a Tool for Studying Temporal Lobe Epilepsy: Initiator, Developer, Attenuator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of Glutamine Synthetase Inhibition in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of site-specific infusions of this compound on the temporal progression of seizures in a rat model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effects of this compound on the glutamine and glutamate content and cell volume in rat cerebral cortical slices: involvement of mechanisms not related to inhibition of glutamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. "Use of this compound to dissect the role of glutamine synthetase and glutami . . ." by Amruta Anil Jambekar [digitalcommons.wayne.edu]

- 14. Chronic this compound administration reduces synaptosomal aspartate and glutamate in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. L-methionine-DL-sulfoximine induces massive efflux of glutamine from cortical astrocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro suppression of inflammatory cytokine response by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo and in vitro glycogenic effects of this compound are different in two inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound shows excitotoxic actions in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Methionine Sulfoximine as an Inhibitor of γ-Glutamylcysteine Synthetase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methionine sulfoximine (B86345) (MSO) as an inhibitor of γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in glutathione (B108866) (GSH) biosynthesis. It delves into the mechanism of action, enzyme kinetics, and the downstream cellular consequences of GCS inhibition. Detailed experimental protocols for assessing GCS activity and its inhibition are provided, alongside a discussion of the key signaling pathways affected by GSH depletion. This guide is intended to be a valuable resource for researchers in pharmacology, toxicology, and drug development who are interested in the modulation of cellular redox status and the therapeutic potential of targeting GSH metabolism.

Introduction

Glutathione (γ-L-glutamyl-L-cysteinylglycine) is the most abundant non-protein thiol in mammalian cells and plays a critical role in a myriad of cellular processes, including antioxidant defense, detoxification of xenobiotics, and maintenance of the cellular redox environment. The de novo synthesis of GSH is a two-step enzymatic process initiated by γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL). GCS catalyzes the ATP-dependent formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine. This reaction is the rate-limiting step in GSH biosynthesis, making GCS a key regulatory point in cellular redox homeostasis.

Methionine sulfoximine (MSO) is a well-characterized inhibitor of GCS. Its ability to deplete cellular GSH levels has made it an invaluable tool for studying the roles of glutathione in various physiological and pathological processes. This guide will explore the intricate details of MSO's interaction with GCS, providing a technical foundation for its use in research and its potential implications in therapeutic strategies.

The Glutathione Biosynthesis Pathway

The synthesis of glutathione occurs in the cytosol and involves two sequential ATP-dependent reactions.

-

Step 1: Formation of γ-Glutamylcysteine: Catalyzed by γ-glutamylcysteine synthetase (GCS), this step involves the formation of a peptide bond between the γ-carboxyl group of glutamate and the α-amino group of cysteine.

-

Step 2: Addition of Glycine (B1666218): Glutathione synthetase (GS) catalyzes the addition of glycine to the C-terminus of γ-glutamylcysteine, forming glutathione.

The activity of GCS is subject to feedback inhibition by glutathione, which helps to maintain physiological GSH concentrations.

Mechanism of MSO Inhibition of γ-Glutamylcysteine Synthetase

This compound is a potent and essentially irreversible inhibitor of GCS. Its mechanism of action involves its phosphorylation by the enzyme in the presence of ATP, followed by tight, non-covalent binding of the phosphorylated MSO to the enzyme's active site.

The inhibition process can be summarized as follows:

-

Binding of MSO and ATP: MSO, being a structural analog of glutamate, binds to the glutamate-binding site of GCS. ATP also binds to its designated site on the enzyme.

-

Phosphorylation of MSO: In a reaction analogous to the formation of the γ-glutamyl phosphate (B84403) intermediate with the natural substrate glutamate, the sulfoximine nitrogen of MSO is phosphorylated by ATP. This reaction forms this compound phosphate.

-

Formation of a Stable Enzyme-Inhibitor Complex: The resulting this compound phosphate is a transition-state analog that binds very tightly to the active site of GCS. This binding is essentially irreversible, leading to the inactivation of the enzyme.

This mechanism-based inactivation highlights the specificity of MSO for enzymes that catalyze the formation of γ-glutamyl intermediates.

Quantitative Inhibition Data

The inhibitory potency of this compound against γ-glutamylcysteine synthetase has been quantitatively assessed, primarily in the seminal work by Richman, Orlowski, and Meister in 1973. While specific Ki and IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentrations), MSO is consistently shown to be a highly effective inhibitor. It is important to note that much of the recent literature focuses on buthionine sulfoximine (BSO), a more potent and specific inhibitor of GCS. However, the foundational studies with MSO established the mechanism of this class of inhibitors.

For comparative purposes, it is useful to consider the kinetic parameters of related inhibitors.

| Inhibitor | Target Enzyme | Ki (approx.) | IC50 (approx.) | Reference |

| This compound (MSO) | γ-Glutamylcysteine Synthetase | Data not readily available in recent literature; refer to primary source. | Data not readily available in recent literature; refer to primary source. | Richman et al., 1973 |

| Buthionine Sulfoximine (BSO) | γ-Glutamylcysteine Synthetase | ~20 µM | Varies with assay conditions | Griffith & Meister, 1979 |

| This compound (MSO) | Glutamine Synthetase (human) | 1.19 mM (for initial competitive inhibition) | Varies with assay conditions | Bame et al., 2013 |

Note: The Ki for MSO against glutamine synthetase represents the initial reversible competitive inhibition before the irreversible inactivation step.

Experimental Protocols

The following protocols provide a framework for assessing the activity of γ-glutamylcysteine synthetase and its inhibition by this compound.

General Experimental Workflow

A typical workflow for studying the inhibition of GCS by MSO involves several key steps, from sample preparation to data analysis.

Preparation of Cell Lysate for GCS Activity Assay

-

Cell Culture: Culture cells of interest to ~80-90% confluency.

-

Harvesting: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape cells into a minimal volume of PBS and centrifuge at 500 x g for 5 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).

-

Homogenization: Lyse the cells by sonication on ice or by repeated freeze-thaw cycles.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay). The supernatant is now ready for the GCS activity assay.

Spectrophotometric Assay for GCS Activity

This assay is a coupled-enzyme assay that indirectly measures the production of ADP, which is stoichiometric with the formation of γ-glutamylcysteine.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.2, 150 mM KCl, 20 mM MgCl2, 2 mM EDTA.

-

Substrate Solution: 10 mM ATP, 10 mM L-glutamate, 10 mM L-cysteine.

-

Coupling Enzyme System: 2 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units/mL pyruvate (B1213749) kinase, 10 units/mL lactate (B86563) dehydrogenase.

-

Inhibitor Stock: A stock solution of L-methionine sulfoximine in water or buffer.

Procedure:

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

50 µL Assay Buffer

-

20 µL Coupling Enzyme System

-

10 µL of cell lysate (containing a known amount of protein)

-

10 µL of MSO solution at various concentrations (or buffer for the control).

-

-

Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add 10 µL of the Substrate Solution to each well to start the reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every minute for 30-60 minutes at 37°C using a microplate reader. The decrease in absorbance at 340 nm corresponds to the oxidation of NADH.

-

Calculation of Activity: Calculate the rate of NADH oxidation from the linear portion of the kinetic curve. The GCS activity is proportional to this rate.

HPLC-Based Assay for γ-Glutamylcysteine

This method directly measures the product of the GCS reaction, γ-glutamylcysteine.

Reagents:

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0, 20 mM MgCl2, 5 mM ATP, 2 mM DTT.

-

Substrates: 10 mM L-glutamate, 5 mM L-cysteine.

-

Inhibitor Stock: A stock solution of L-methionine sulfoximine in water or buffer.

-

Stopping Reagent: 10% (w/v) sulfosalicylic acid (SSA).

-

Derivatizing Agent: o-phthalaldehyde (B127526) (OPA) or other thiol-reactive fluorescent probes.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine:

-

Cell lysate

-

Reaction Buffer

-

Varying concentrations of MSO (or buffer for control).

-

-

Pre-incubation: Incubate at 37°C for 10 minutes.

-

Initiation of Reaction: Add substrates to start the reaction.

-

Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding an equal volume of ice-cold 10% SSA.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Derivatization: Mix the supernatant with the derivatizing agent according to the manufacturer's protocol.

-

HPLC Analysis: Inject the derivatized sample onto a C18 reverse-phase HPLC column. Use a suitable mobile phase gradient and a fluorescence detector to separate and quantify the derivatized γ-glutamylcysteine.

-

Quantification: Determine the concentration of γ-glutamylcysteine by comparing the peak area to a standard curve of derivatized γ-glutamylcysteine.

Downstream Signaling Pathways Affected by GCS Inhibition

The primary consequence of GCS inhibition by MSO is the depletion of cellular glutathione. This has profound effects on cellular redox balance and triggers a cascade of downstream signaling events, primarily related to oxidative stress.

Oxidative Stress and ROS Accumulation

Glutathione is a major cellular antioxidant, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for antioxidant enzymes like glutathione peroxidases. Depletion of GSH compromises the cell's ability to neutralize ROS, leading to their accumulation and a state of oxidative stress.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, which facilitates its ubiquitination and proteasomal degradation. Upon oxidative stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, including GCS itself, thereby upregulating their expression in a compensatory response.

Apoptotic Pathways

Prolonged and severe depletion of GSH can lead to overwhelming oxidative stress, resulting in cellular damage and the activation of apoptotic pathways. Increased ROS levels can cause mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases. Furthermore, oxidative stress can activate stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK, which can also promote apoptosis.

Conclusion

This compound remains a fundamental tool for investigating the multifaceted roles of glutathione in cellular physiology and pathology. Its well-defined mechanism of action as an irreversible inhibitor of γ-glutamylcysteine synthetase allows for the controlled depletion of cellular GSH, thereby enabling the study of downstream signaling events and cellular responses to oxidative stress. The experimental protocols and pathway diagrams provided in this guide offer a practical framework for researchers to effectively utilize MSO in their studies. A thorough understanding of MSO's effects on GCS and the subsequent cellular sequelae is crucial for interpreting experimental results and for the potential development of therapeutic strategies that target the glutathione metabolic pathway.

Off-Target Effects of Methionine Sulfoximine in Cellular Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine sulfoximine (B86345) (MSO) is a well-established and potent irreversible inhibitor of glutamine synthetase (GS), an enzyme crucial for the synthesis of glutamine.[1] Due to its ability to deplete intracellular glutamine, MSO has been widely used as a research tool to investigate glutamine metabolism and has been explored for its therapeutic potential in various diseases, including cancer and neurological disorders.[2][3] However, the utility of MSO can be complicated by its off-target effects, which can lead to misinterpretation of experimental results and potential toxicity. This technical guide provides a comprehensive overview of the known off-target effects of MSO in cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways to aid researchers in designing and interpreting their studies.

Core Off-Target Effects of Methionine Sulfoximine

MSO's off-target activities primarily revolve around its structural similarity to glutamate (B1630785) and its ability to interact with other enzymes involved in amino acid and antioxidant metabolism. The most significant and well-documented off-target effects include the inhibition of γ-glutamylcysteine synthetase (GCL), modulation of the mTOR signaling pathway, induction of apoptosis, and excitotoxicity.

Inhibition of γ-Glutamylcysteine Synthetase (GCL) and Glutathione (B108866) Depletion

One of the most significant off-target effects of MSO is the inhibition of γ-glutamylcysteine synthetase (GCL), the rate-limiting enzyme in the biosynthesis of the major intracellular antioxidant, glutathione (GSH).[2][4] This inhibition leads to the depletion of cellular GSH pools, rendering cells more susceptible to oxidative stress. While the inhibitory effect is well-established, a precise Ki or a universally agreed-upon IC50 value for MSO against GCL is not consistently reported in recent literature, with many studies referencing older publications. However, it is acknowledged that MSO is a potent inhibitor of this enzyme.[5]

Quantitative Data on GCL Inhibition and Glutathione Depletion

| Parameter | Value | Cellular Model | Reference |

| GCL Inhibition | Marked Inhibition | Not specified | [5] |

| Glutathione Levels | Decreased | Not specified | [5] |

Experimental Protocol: Measurement of Intracellular Glutathione Levels

A common method to assess the impact of MSO on GCL activity is to measure the resulting changes in intracellular glutathione levels.

Workflow for Measuring Intracellular Glutathione

Caption: Workflow for quantifying intracellular glutathione levels after MSO treatment.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed the cells of interest in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of MSO for the desired duration. Include a vehicle-treated control group.

-

-

Sample Preparation:

-

After treatment, remove the media and wash the cells twice with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer provided with a glutathione assay kit or a buffer containing a non-ionic detergent.

-

Deproteinate the samples by adding an equal volume of 5% sulfosalicylic acid (SSA), followed by incubation on ice for 10 minutes and centrifugation to pellet the precipitated proteins.

-

-

Glutathione Quantification:

-

Use a commercially available glutathione assay kit (e.g., based on the DTNB-GSSG reductase recycling assay).

-

Prepare a standard curve using the provided GSH standard.

-

Add the deproteinated supernatant from the cell lysates and the standards to a new 96-well plate.

-

Add the reaction mixture containing DTNB and glutathione reductase to each well.

-

Incubate at room temperature for the time specified in the kit protocol.

-

Measure the absorbance at the recommended wavelength (typically around 412 nm).

-

Calculate the concentration of GSH in the samples by comparing their absorbance to the standard curve.

-

Activation of mTOR Signaling

Recent studies have revealed that MSO can act as an activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, particularly in the context of glutamine deprivation. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. MSO-induced mTOR activation is often assessed by examining the phosphorylation status of its downstream effectors, such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

Signaling Pathway: MSO-Induced mTOR Activation

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of Me2SO and Trehalose on the Cell Viability, Proliferation, and Bcl-2 Family Gene (BCL-2, BAX, and BAD) Expression in Cryopreserved Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of gamma-glutamylcysteine synthetase by L-methionine-S-sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo inhibition of gamma-glutamylcysteine synthetase by L-methionine-RS-sulfoximine; influence on intermediates of the gamma-glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Methionine Sulfoximine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine sulfoximine (B86345) (MSO) is a well-established and potent irreversible inhibitor of glutamine synthetase (GS), the enzyme responsible for the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia.[1][2] This inhibition leads to significant physiological effects, making MSO a valuable tool in neuroscience research and a potential therapeutic agent for various conditions, including hyperammonemia, amyotrophic lateral sclerosis (ALS), and certain inflammatory diseases.[3][4][5] However, its use is also associated with convulsant effects, necessitating a thorough understanding of its pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive overview of the current knowledge on MSO, focusing on its absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action and effects on cellular signaling pathways. Detailed experimental protocols are provided to facilitate further research and development.

Pharmacokinetics

The complete pharmacokinetic profile of Methionine Sulfoximine (MSO) is not extensively documented in publicly available literature. However, studies involving radiolabeled MSO and its structural analog, buthionine sulfoximine (BSO), provide valuable insights into its ADME properties.

Absorption

The oral bioavailability of MSO has not been explicitly quantified in the available literature.

Distribution

Following administration, MSO is distributed to various tissues. Early studies using radiolabeled MSO in rats demonstrated its uptake by the kidney, liver, and spleen, with smaller amounts detected in the brain and spinal cord within the initial hours after injection.[6] This suggests that while MSO can cross the blood-brain barrier, its entry into the central nervous system may be limited. Further research is required to determine the volume of distribution and the extent of plasma protein binding.

Metabolism

The primary metabolic fate of MSO in vivo is its phosphorylation by glutamine synthetase to form this compound phosphate.[7] This phosphorylated metabolite is a transition-state analog that binds tightly and irreversibly to the active site of the enzyme.[1][2] This metabolic activation is central to its mechanism of action as a GS inhibitor. The broader metabolic pathways and potential for other metabolites remain to be fully elucidated.

Excretion

Detailed studies on the excretion pathways of MSO are limited.

Pharmacokinetic Parameters of this compound and its Analog

Due to the limited availability of specific pharmacokinetic data for MSO, the following table includes information on its analog, buthionine sulfoximine (BSO), to provide a comparative perspective. It is crucial to note that these values are not directly interchangeable.

| Parameter | This compound (MSO) | Buthionine Sulfoximine (BSO) | Species | Reference |

| Half-life (t½) | Data not available | Biphasic: 4.9 min (initial), 36.7 min (terminal) | Mouse | [8] |

| Clearance (CL) | Data not available | 28.1 mL/min/kg | Mouse | [8] |

| Volume of Distribution (Vd) | Data not available | 280 mL/kg | Mouse | [8] |

| Oral Bioavailability | Data not available | Extremely low | Mouse | [8] |

Pharmacodynamics

Mechanism of Action

The primary pharmacodynamic effect of MSO is the irreversible inhibition of glutamine synthetase (GS).[1][2] This inhibition occurs through a two-step process:

-

Competitive Binding: MSO initially binds to the glutamate-binding site of GS in a reversible, competitive manner.[3]

-

Irreversible Inactivation: In the presence of ATP, GS phosphorylates the bound MSO, forming this compound phosphate. This phosphorylated product acts as a transition-state analog that remains tightly bound to the enzyme's active site, leading to its irreversible inactivation.[1][2][3]

The L-S-diastereomer of MSO is the isomer responsible for both the convulsant activity and the inhibition of glutamine synthetase.[8]

Pharmacodynamic Parameters

| Parameter | Value | Enzyme | Species | Reference |

| Ki (competitive inhibition) | 1.19 mM | Human Glutamine Synthetase | Human | [3] |

| IC50 | Data not available |

Effects on Signaling Pathways

Beyond its direct inhibition of glutamine synthetase, MSO has been shown to modulate other critical cellular signaling pathways.

-

mTOR Signaling: MSO can activate the mammalian target of rapamycin (B549165) (mTOR) pathway, particularly in glutamine-depleted cells. This suggests that MSO may act as a glutamine analog in the context of mTORC1 activation.

-

MAPK/ERK Signaling: While direct evidence for MSO is limited, its analog, buthionine sulfoximine (BSO), has been shown to induce apoptosis in cancer cells through the activation of the JNK-ERK1/2-iNOS pathway.[9][10] Given the structural similarity, it is plausible that MSO could have similar effects on the MAPK/ERK pathway.

-

PI3K/Akt Signaling: Methionine, the parent amino acid of MSO, is known to promote cellular processes through the PI3K-mTOR signaling pathway.[11][12] Inhibition of glutamine synthesis by MSO could indirectly influence this pathway by altering the cellular metabolic state.

Signaling Pathways and Experimental Workflows

Mechanism of Glutamine Synthetase Inhibition by this compound

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic effects of this compound in multiple diseases include and extend beyond inhibition of glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Use of this compound to dissect the role of glutamine synthetase and glutami . . ." by Amruta Anil Jambekar [digitalcommons.wayne.edu]

- 6. researchgate.net [researchgate.net]

- 7. In vivo formation of this compound phosphate, a protein-bound metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of L-methionine-S-sulfoximine as the convulsant isomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synergistic Apoptosis of CML Cells by Buthionine Sulfoximine and Hydroxychavicol Correlates with Activation of AIF and GSH-ROS-JNK-ERK-iNOS Pathway | PLOS One [journals.plos.org]

- 10. Synergistic Apoptosis of CML Cells by Buthionine Sulfoximine and Hydroxychavicol Correlates with Activation of AIF and GSH-ROS-JNK-ERK-iNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Methionine Promotes Milk Protein Synthesis via the PI3K-mTOR Signaling Pathway in Human Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurotoxic Cascade of Methionine Sulfoximine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract